3-Chloro-2-(chloromethyl)-5-methylpyridine
Overview
Description
3-Chloro-2-(chloromethyl)-5-methylpyridine: is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-5-methylpyridine typically involves the chlorination of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 3-chloro-2-(methyl)-5-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Pyridine N-oxides are the primary products.
Reduction Products: Reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Chloro-2-(chloromethyl)-5-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties make it suitable for the development of active ingredients in crop protection products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target. The exact molecular targets and pathways involved vary based on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: Compared to these similar compounds, 3-Chloro-2-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-5-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMYLDUMFCYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250942 | |
Record name | Pyridine, 3-chloro-2-(chloromethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-68-7 | |
Record name | Pyridine, 3-chloro-2-(chloromethyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-chloro-2-(chloromethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.